Oxaceprol
Overview
Description
Oxaceprol is an anti-inflammatory drug primarily used in the treatment of osteoarthritis. It is derived from L-proline, a naturally occurring amino acid. The compound works by inhibiting the adhesion and migration of white blood cells, thereby reducing inflammation .
Mechanism of Action
Target of Action
Oxaceprol, an atypical inhibitor of inflammation, primarily targets white blood cells . It is known to inhibit the adhesion and migration of these cells , which play a crucial role in the inflammatory response.
Mode of Action
This compound interacts with its targets, the white blood cells, by inhibiting their adhesion and migration . This interaction results in a reduction of inflammation, as the migration of white blood cells to the site of inflammation is a key step in the inflammatory response .
Biochemical Pathways
It is known that this compound affects the metabolism of connective tissue . By inhibiting the migration of polymorphonuclear leukocytes (PMNs) into the inflamed synovial tissue, this compound reduces inflammation and subsequent tissue degradation .
Pharmacokinetics
It is known that this compound is an orally active derivative of l-proline , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The primary result of this compound’s action is the reduction of inflammation, particularly in conditions such as osteoarthritis . By inhibiting the adhesion and migration of white blood cells, this compound reduces the inflammatory response, leading to a decrease in pain and swelling associated with conditions like osteoarthritis .
Biochemical Analysis
Biochemical Properties
Oxaceprol interacts with various biomolecules, predominantly white blood cells . It inhibits the adhesion and migration of these cells, thereby playing a crucial role in biochemical reactions associated with inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the adhesion and migration of white blood cells
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of white blood cell adhesion and migration
Temporal Effects in Laboratory Settings
It has been observed that this compound and corticosteroids reduced knee swelling by 20.5% and 24.5% respectively within 4 weeks in osteoarthritic rabbits .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 1.023 mg/kg in rabbits . The effects of this compound vary with different dosages, and it has been observed to reduce knee swelling and minimize pain in osteoarthritic rabbits
Metabolic Pathways
It is known that this compound is derived from L-proline, a DNA-encoded amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxaceprol can be synthesized through the reaction of L-proline with acetic anhydride. The process involves the acetylation of L-proline to form the final product. The reaction is typically carried out in an organic solvent such as methanol or chloroform, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation of L-proline. The process is optimized for high yield and purity, often using advanced techniques such as thin-film hydration and passive loading methods to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxaceprol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Oxaceprol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of amino acid derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Primarily used in the treatment of osteoarthritis, with ongoing research into its potential for treating other inflammatory conditions.
Industry: Utilized in the development of topical gels and other pharmaceutical formulations
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug commonly used for pain and inflammation.
Ibuprofen: Another widely used non-steroidal anti-inflammatory drug.
L-proline: The parent compound from which Oxaceprol is derived.
Uniqueness
This compound is unique in its ability to inhibit white blood cell adhesion and migration, which sets it apart from other non-steroidal anti-inflammatory drugs that primarily work by inhibiting cyclooxygenase enzymes. This unique mechanism of action contributes to its effectiveness and safety profile in the treatment of osteoarthritis .
Properties
IUPAC Name |
(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046410 | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33996-33-7 | |
Record name | Oxaceprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaceprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaceprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxaceprol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACEPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?
A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, this compound's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing this compound's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.
Q2: How does this compound compare to NSAIDs in terms of its effects on joint inflammation?
A2: While both this compound and NSAIDs aim to reduce joint inflammation, their mechanisms differ. This compound primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, this compound seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize this compound-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between this compound and the polymer matrix.
Q5: Has there been research on formulating this compound for targeted drug delivery, particularly to joints affected by osteoarthritis?
A5: Yes, researchers have explored encapsulating this compound within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.
Q6: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A6: Studies in beagle dogs demonstrate that this compound is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, this compound is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].
Q7: What is the evidence supporting the efficacy of this compound in treating osteoarthritis?
A7: Several clinical trials have explored this compound's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with this compound for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving this compound alongside conventional osteoarthritis treatment for a year [].
Q8: How does the efficacy of this compound compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?
A8: Randomized controlled trials comparing this compound with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that this compound could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.
Q9: Has the efficacy of this compound been investigated in animal models of osteoarthritis?
A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular this compound with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring this compound's therapeutic potential.
Q10: Are there any known drug interactions with this compound?
A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between this compound and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.
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